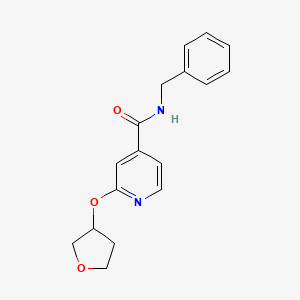

N-benzyl-2-(oxolan-3-yloxy)pyridine-4-carboxamide

説明

N-benzyl-2-(oxolan-3-yloxy)pyridine-4-carboxamide (CAS: 2034299-75-5) is a synthetic small molecule with the molecular formula C₁₇H₁₈N₂O₃ and a molecular weight of 298.34 g/mol . Its structure features a pyridine core substituted at the 2-position with an oxolane (tetrahydrofuran) ether moiety and at the 4-position with a benzyl carboxamide group. The SMILES string (O=C(c1ccnc(c1)OC1COCC1)NCc1ccccc1) highlights the connectivity of these functional groups .

特性

IUPAC Name |

N-benzyl-2-(oxolan-3-yloxy)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c20-17(19-11-13-4-2-1-3-5-13)14-6-8-18-16(10-14)22-15-7-9-21-12-15/h1-6,8,10,15H,7,9,11-12H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCHDPHANIYWVCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=NC=CC(=C2)C(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(oxolan-3-yloxy)pyridine-4-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

化学反応の分析

Types of Reactions

N-benzyl-2-(oxolan-3-yloxy)pyridine-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or oxolane moieties using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

Substitution: Sodium hydride in dimethylformamide (DMF) or lithium diisopropylamide in tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

科学的研究の応用

N-benzyl-2-(oxolan-3-yloxy)pyridine-4-carboxamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

作用機序

The mechanism of action of N-benzyl-2-(oxolan-3-yloxy)pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.

類似化合物との比較

Key Observations:

Structural Complexity: The target compound exhibits greater structural complexity compared to simpler pyridine derivatives (e.g., 2-cyanopyridine) due to its oxolane ether and benzyl carboxamide substituents. These groups likely enhance steric bulk and influence lipophilicity, which could affect binding interactions in biological systems.

Price and Synthesis: The significantly higher cost of this compound (up to $1,174/50 mg) compared to analogs like 2-cyanopyridine ($0.008/mg) reflects challenges in multi-step synthesis, including etherification and carboxamide coupling .

The oxolane moiety may mimic sugar or nucleoside structures, suggesting possible applications in antiviral or anticancer research.

Methodological Considerations for Structural Analysis

Crystallographic tools such as SHELXL (for refinement) and SIR97 (for direct-methods structure solution) are industry standards for determining the 3D structures of compounds like This compound . Programs such as WinGX and ORTEP-3 facilitate visualization and validation of molecular geometries . These tools would be critical for confirming the stereochemistry of the oxolane ether and the planarity of the pyridine ring in this compound.

生物活性

N-benzyl-2-(oxolan-3-yloxy)pyridine-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves several key steps:

- Formation of the Pyridine Ring : This can be achieved through the cyclization of appropriate precursors, often involving the reaction of benzylamine with pyridine carboxylic acids.

- Oxolane Introduction : The oxolane (tetrahydrofuran) moiety is introduced via a nucleophilic substitution reaction, where an oxolane derivative reacts with the pyridine intermediate.

- Carboxamide Formation : The final step involves the conversion of a suitable carboxylic acid derivative into the corresponding carboxamide through amide bond formation.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans. The minimum inhibitory concentrations (MICs) for these organisms were determined to be in the range of 0.5 to 1 μg/mL, demonstrating its potency compared to standard antibiotics .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In cellular assays, it has shown effectiveness against several cancer cell lines, including breast (MCF-7) and colon (HT29) cancer cells. The compound induced apoptosis in these cells, with IC50 values ranging from 10 to 20 μM, suggesting a promising therapeutic potential .

The mechanism by which this compound exerts its biological effects is thought to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival, particularly those associated with cancer pathways.

- Receptor Modulation : It may act on various receptors, influencing signaling pathways that regulate cell growth and apoptosis.

- DNA Interaction : Preliminary studies suggest that it could intercalate into DNA, disrupting replication and transcription processes .

Case Studies

- Antimicrobial Efficacy Study : A study conducted on the efficacy of this compound against Staphylococcus aureus showed a notable reduction in bacterial load in treated samples compared to controls. The study utilized a standard broth microdilution method to ascertain MIC values .

- Cancer Cell Line Study : In a research project evaluating its anticancer effects, this compound was tested on MCF-7 and HT29 cell lines. Results indicated that the compound significantly inhibited cell viability and induced apoptosis through caspase activation pathways .

Data Summary

| Biological Activity | Tested Organisms | MIC/IC50 Values |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | 0.5 - 1 μg/mL |

| Escherichia coli | 0.5 - 1 μg/mL | |

| Anticancer | MCF-7 (breast cancer) | 10 - 20 μM |

| HT29 (colon cancer) | 10 - 20 μM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。